molecular formula C12H14O2 B1582095 Prenyl benzoate CAS No. 5205-11-8

Prenyl benzoate

Cat. No.: B1582095
CAS No.: 5205-11-8
M. Wt: 190.24 g/mol
InChI Key: INVWRXWYYVMFQC-UHFFFAOYSA-N
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Description

Prenyl benzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a prenyl group attached to the benzoate moiety. This compound is known for its aromatic properties and is used in various applications, including flavors and fragrances .

Mechanism of Action

Target of Action

Prenyl benzoate primarily targets proteins in eukaryotic cells . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains . This post-translational modification is essential for the functionality of these proteins .

Mode of Action

This compound interacts with its targets by attaching a prenyl group to them, a process known as prenylation . This attachment is a universal covalent post-translational modification found in all eukaryotic cells . The prenylation of proteins is important for protein-protein binding and is crucial for the anchoring of proteins to the cell membrane .

Biochemical Pathways

This compound affects the isoprenoid synthesis pathway . The prenyl groups are then conjugated to target motifs by prenyltransferases, which are key enzymes in this pathway . This process plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .

Pharmacokinetics

It is known that prenyltransferases, which are involved in the prenylation process, can catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . This suggests that the bioavailability of this compound may depend on the presence and activity of these enzymes.

Result of Action

The result of this compound’s action is the modification of proteins, which can influence their function and localization . Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence and activity of prenyltransferases, which are crucial for the prenylation process, can vary depending on the cellular environment . Additionally, this compound is used as a flavor and fragrance agent , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prenyl benzoate can be synthesized through the esterification of benzoic acid with prenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Prenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prenyl benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Prenyl benzoate is unique due to the presence of the prenyl group, which imparts distinct chemical and biological properties. The prenyl group enhances the compound’s lipophilicity, making it more effective in interacting with biological membranes and exhibiting various biological activities .

Properties

IUPAC Name

3-methylbut-2-enyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWRXWYYVMFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047131
Record name 3-Methyl-2-butenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.016-1.025
Record name Prenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5205-11-8
Record name Prenyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 3-methyl-, 1-benzoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-2-butenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Prenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is prenyl benzoate used in the synthesis of compounds with potential pharmaceutical applications?

A1: this compound serves as a crucial building block in synthesizing gem-difluoro analogs of monoterpenes, particularly those resembling linalool and geraniol []. These fluorinated analogs hold promise in pharmaceutical research due to the impact of fluorine substitution on a molecule's metabolic stability and lipophilicity.

Q2: Can you explain the role of this compound in the synthesis of 4,4-difluoroterpenes?

A2: this compound reacts with 1,1-difluoro-2-trimethylsilyoxypropene, an enol silyl ether, in the presence of a catalyst to yield 3,3-difluoro-6-methylhept-5-en-2-one []. This compound acts as a key intermediate in the multi-step synthesis of 4,4-difluoroterpenes.

Q3: The research mentions the formation of regioisomers during prenylation. Can you elaborate on this?

A3: During the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one, the reaction of this compound with the enol silyl ether results in a 9:1 mixture of regioisomers []. This means the prenyl group adds to the enol silyl ether at two different positions, with one isomer being favored over the other.

Q4: The research highlights the importance of substrate selectivity in epoxidation reactions. How does this compound contribute to understanding this concept?

A4: this compound is utilized as a reference substrate in epoxidation studies employing metalloporphyrin and metallosalen catalysts [, ]. By comparing the reactivity of this compound, a non-binding substrate, with that of substrates designed to bind to the catalysts, researchers can assess the selectivity of these catalysts for specific substrates.

Q5: What can be learned about catalyst design from studies using this compound as a substrate?

A5: Research using this compound demonstrates that incorporating binding groups into metalloporphyrin and metallosalen catalysts can significantly enhance substrate selectivity [, ]. These binding groups allow the catalyst to preferentially bind and react with specific substrates, mimicking the selectivity observed in enzymatic reactions.

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